5-(Ethylamino)-1,3,4-thiadiazole-2-thiol 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 55774-34-0
VCID: VC21293881
InChI: InChI=1S/C4H7N3S2/c1-2-5-3-6-7-4(8)9-3/h2H2,1H3,(H,5,6)(H,7,8)
SMILES: CCNC1=NNC(=S)S1
Molecular Formula: C4H7N3S2
Molecular Weight: 161.3 g/mol

5-(Ethylamino)-1,3,4-thiadiazole-2-thiol

CAS No.: 55774-34-0

Cat. No.: VC21293881

Molecular Formula: C4H7N3S2

Molecular Weight: 161.3 g/mol

* For research use only. Not for human or veterinary use.

5-(Ethylamino)-1,3,4-thiadiazole-2-thiol - 55774-34-0

Specification

CAS No. 55774-34-0
Molecular Formula C4H7N3S2
Molecular Weight 161.3 g/mol
IUPAC Name 5-(ethylamino)-3H-1,3,4-thiadiazole-2-thione
Standard InChI InChI=1S/C4H7N3S2/c1-2-5-3-6-7-4(8)9-3/h2H2,1H3,(H,5,6)(H,7,8)
Standard InChI Key OWTDUWLWAOCZOO-UHFFFAOYSA-N
Isomeric SMILES CCNC1=NN=C(S1)S
SMILES CCNC1=NNC(=S)S1
Canonical SMILES CCNC1=NNC(=S)S1

Introduction

Chemical Identity and Physical Properties

5-(Ethylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound containing a five-membered thiadiazole ring with ethylamino and thiol functional groups. The compound has garnered scientific interest due to its structural features and potential applications in medicinal chemistry. This section outlines its fundamental chemical and physical characteristics that define its behavior in various chemical and biological systems.

Basic Structural Information

The chemical structure of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol consists of a 1,3,4-thiadiazole ring with an ethylamino group at position 5 and a thiol group at position 2. The compound belongs to the broader class of thiadiazole derivatives, which are known for their diverse biological activities and pharmaceutical applications. The compound's molecular formula is C4H7N3S2, indicating its composition of carbon, hydrogen, nitrogen, and sulfur atoms arranged in a specific structure that confers its chemical properties and reactivity patterns.

Physical and Chemical Properties

The comprehensive physical and chemical properties of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol are summarized in the following table:

PropertyValue
CAS Number55774-34-0
Molecular FormulaC4H7N3S2
Molecular Weight161.25 g/mol
IUPAC Name5-(ethylamino)-1,3,4-thiadiazole-2-thiol
Alternate Name5-(Ethylamino)-1,3,4-thiadiazole-2(3H)-thione
Standard InChIInChI=1S/C4H7N3S2/c1-2-5-3-6-7-4(8)9-3/h2H2,1H3,(H,5,6)(H,7,8)
Standard InChIKeyOWTDUWLWAOCZOO-UHFFFAOYSA-N
Canonical SMILESCCNC1=NN=C(S1)S
PubChem Compound ID595048

These fundamental physical and chemical properties provide essential information for researchers working with this compound in various contexts, from synthesis and purification to biological testing and drug development . The molecular weight and structural formula are particularly important for analytical purposes, while identifiers such as CAS number and InChIKey facilitate database searching and cross-referencing.

Synthesis Methodologies

The synthesis of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol involves specific chemical reactions and conditions that yield the desired product with high purity. This section details the synthetic approaches documented in the literature, focusing on reaction conditions, starting materials, and procedural steps necessary for successful preparation of this compound.

General Synthetic Approach

The synthesis of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol typically follows a multi-step process that begins with appropriate precursors. One documented synthesis route utilizes carbon disulfide and 4-ethyl-3-thiosemicarbazide as starting materials . This synthetic pathway is representative of methods commonly employed for preparing similar thiadiazole derivatives, which often involve cyclization reactions to form the heterocyclic ring structure characteristic of this compound class.

Detailed Synthesis Procedure

A detailed synthetic procedure for 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol and similar 5-(R-amino)-1,3,4-thiadiazole-2-sulfanyl derivatives follows these general steps:

  • The precursor compound (e.g., 4-ethyl-3-thiosemicarbazide) is dissolved in absolute ethanol (typically 20 mL for 0.006 mol of starting material).

  • To this solution, 1 equivalent of sodium hydroxide (NaOH) and 1.2 equivalents of carbon disulfide (CS2) are added.

  • The reaction mixture is refluxed for 8-10 hours, with progress monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is acidified with 20% hydrochloric acid (HCl).

  • The resulting precipitates are filtered and purified through recrystallization in ethanol .

This synthetic approach has been reported to yield 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol with approximately 90% efficiency, making it a practical and efficient method for obtaining this compound for further studies or applications . The high yield suggests good reaction efficiency and minimal formation of unwanted by-products, which is advantageous for both research and potential industrial applications.

Structural Characterization

Confirmation of the structure and purity of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol is essential for ensuring reliable results in subsequent applications and studies. Various analytical techniques are employed for this purpose, providing complementary information about different aspects of the compound's structure and properties.

Structure-Activity Relationships

Understanding the relationship between the chemical structure of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol and its biological activities provides valuable insights for the rational design of more effective derivatives. This section examines the structural features that contribute to the compound's biological properties and how modifications might influence activity profiles.

Key Structural Features

The biological activities of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol can be attributed to several key structural elements:

These structural features work synergistically to determine the compound's interactions with biological targets and its therapeutic potential. The balance of hydrophilic and lipophilic properties, along with specific functional group interactions, influences both the pharmacodynamic and pharmacokinetic profiles of the compound.

Comparison with Related Compounds

To better understand the position of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol within the broader family of thiadiazole derivatives, it is valuable to compare it with structurally related compounds. This comparison provides context for its properties and potential applications.

5-Amino-1,3,4-thiadiazole-2-thiol

5-Amino-1,3,4-thiadiazole-2-thiol (CAS: 2349-67-9) is a close structural analog differing only in the absence of the ethyl group on the amino functionality. Its molecular formula is C2H3N3S2 with a molecular weight of 133.2 g/mol . This compound serves as a useful comparison point for understanding how the ethyl substituent in 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol affects properties such as:

  • Solubility (5-Amino-1,3,4-thiadiazole-2-thiol is insoluble in water but soluble in NH4OH and DMF)

  • Melting point (5-Amino-1,3,4-thiadiazole-2-thiol melts at 231-236°C)

  • Lipophilicity and membrane permeability

The ethyl group in 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol likely increases lipophilicity compared to 5-Amino-1,3,4-thiadiazole-2-thiol, potentially enhancing membrane permeability and affecting biodistribution patterns.

5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Another related compound is 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol (CAS: 871544-63-7), which features a more complex aromatic substituent at the amino group. With a molecular formula of C11H13N3S2 and molecular weight of 251.4 g/mol , this compound represents a more lipophilic variant compared to 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol.

The presence of the 2-ethyl-6-methylphenyl group likely confers different biological activities due to:

  • Increased steric bulk

  • Enhanced lipophilicity

  • Potential for additional hydrophobic interactions with biological targets

  • Modified pharmacokinetic properties

These structural variations illustrate the versatility of the thiadiazole scaffold and how strategic modifications can potentially tune biological activities for specific therapeutic applications.

Future Research Directions

Based on the current understanding of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol and the broader class of thiadiazole derivatives, several promising research directions emerge. These future investigations could further elucidate the compound's properties and expand its potential applications.

Advanced Biological Evaluation

Future research should focus on comprehensive biological evaluation of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol, particularly:

  • Screening against a broader range of cancer cell lines to establish its anticancer potential

  • Evaluation of antidiabetic, anti-inflammatory, and antiviral activities based on the known properties of related thiadiazole derivatives

  • Investigation of structure-activity relationships through the synthesis and testing of additional derivatives with modifications to the ethylamino and thiol groups

  • Exploration of potential synergistic effects with established therapeutic agents

These biological evaluations would provide a more complete profile of the compound's therapeutic potential and guide further development efforts.

Mechanism of Action Studies

Understanding the molecular mechanisms underlying the biological activities of 5-(Ethylamino)-1,3,4-thiadiazole-2-thiol represents another important research direction. Such studies might include:

  • Identification of specific cellular targets and binding modes

  • Elucidation of signaling pathways affected by the compound

  • Investigation of structure-based drug design approaches to optimize target interactions

  • Computational modeling of compound-target interactions to guide rational drug design

These mechanistic investigations would deepen our understanding of how the compound exerts its biological effects and inform the development of more potent and selective derivatives.

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